2-(Sec-butylamino)isonicotinic acid
Overview
Description
2-(Sec-butylamino)isonicotinic acid is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a sec-butylamino group
Mechanism of Action
Target of action
Isoniazid primarily targets the mycolic acid synthesis pathway in Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mode of action
Isoniazid is a prodrug that is activated by a bacterial catalase-peroxidase enzyme called KatG. The activated form of isoniazid inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall .
Biochemical pathways
The inhibition of mycolic acid synthesis disrupts the cell wall formation, leading to bacterial cell lysis .
Pharmacokinetics
Isoniazid is well absorbed orally and is widely distributed throughout body tissues and fluids. It is metabolized in the liver primarily by acetylation and is excreted in the urine .
Result of action
The disruption of the cell wall leads to the death of the bacterium, thereby helping to control the spread of tuberculosis .
Action environment
The action of isoniazid can be influenced by several factors including the patient’s age, liver function, and genetic polymorphisms in the N-acetyltransferase 2 (NAT2) gene that affect drug metabolism .
Biochemical Analysis
Biochemical Properties
2-(Sec-butylamino)isonicotinic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the pyridine nucleotide cycle, which is crucial for cellular metabolism. The compound acts as a substrate for certain enzymes, facilitating the conversion of nicotinic acid derivatives into active coenzymes such as NAD+ and NADP+. These coenzymes are essential for redox reactions and energy production in cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate specific signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression by acting as a transcriptional regulator, thereby influencing the production of proteins involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes involved in the synthesis of pyridine nucleotides, thereby affecting cellular energy metabolism. Additionally, it can activate transcription factors that regulate gene expression, resulting in changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and function, which are essential considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyridine nucleotide cycle. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, which are crucial for the synthesis of NAD+ and NADP+. These interactions influence metabolic flux and metabolite levels, thereby affecting cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through carrier-mediated transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which play a crucial role in its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as energy metabolism, gene expression, and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the isonicotinic acid and sec-butylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Sec-butylamino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(Sec-butylamino)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)isonicotinic acid
- 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
- 2-[2-(Methylamino)-4-pyrimidinyl]isonicotinic acid
- (Butylamino)(phenyl)acetic acid
Uniqueness
2-(Sec-butylamino)isonicotinic acid is unique due to the presence of the sec-butylamino group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
IUPAC Name |
2-(butan-2-ylamino)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-7(2)12-9-6-8(10(13)14)4-5-11-9/h4-7H,3H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINVBFLHIOPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655678 | |
Record name | 2-[(Butan-2-yl)amino]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019388-11-4 | |
Record name | 2-[(1-Methylpropyl)amino]-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019388-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Butan-2-yl)amino]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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